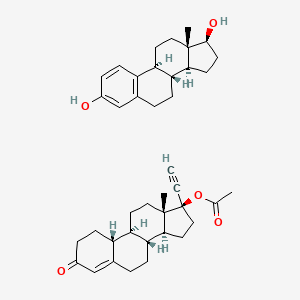

Estradiol and norethindrone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estradiol and norethindrone acetate, also known as this compound, is a useful research compound. Its molecular formula is C40H52O5 and its molecular weight is 612.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

-

Management of Vasomotor Symptoms

Treatment Group Baseline Hot Flash Score Endpoint Hot Flash Score Estradiol 50 μg 1.32 0.18 Estradiol + Norethindrone 140 μg 1.32 0.35 Estradiol + Norethindrone 200 μg 1.42 0.19 Estradiol + Norethindrone 400 μg 1.54 0.14 -

Prevention of Postmenopausal Osteoporosis

Bone Density Change Spine (%) Hip (%) Total Body (%) Estradiol + Norethindrone (2 mg/1 mg) +5.14 +3.21 +2.59 Alendronate (comparison) +3.34 +1.60 +0.64 - Endometrial Hyperplasia Prevention

- Management of Vulvar and Vaginal Atrophy

Case Studies and Research Findings

- Quality of Life Improvements : A study by Gambacciani et al. highlighted that daily administration of this compound significantly improved quality of life metrics, including reductions in anxiety, depression, and sleep disturbances among early postmenopausal women .

- Cardiovascular Risk Factors : Research indicated that the combination therapy produced favorable changes in cardiovascular risk markers compared to unopposed estradiol therapy, suggesting potential cardiovascular benefits alongside symptom relief .

- Patient Satisfaction : A study assessing patient satisfaction found that a high percentage (over 90%) of participants reported satisfaction with the therapy after 12 weeks, noting improvements in various menopausal symptoms .

特性

CAS番号 |

77728-33-7 |

|---|---|

分子式 |

C40H52O5 |

分子量 |

612.8 g/mol |

IUPAC名 |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H28O3.C18H24O2/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,13,17-20H,5-12H2,2-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |

InChIキー |

NAUDKYVGHCCLOT-LAQCMFAESA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

異性体SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

正規SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

同義語 |

Estracomb TTS estradiol, norethindrone drug combination HRP 102 HRP-102 HRP102 Mesigyna |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。